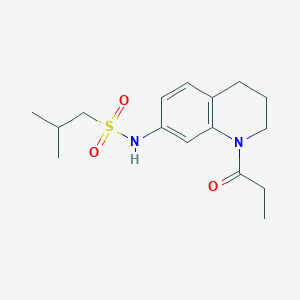

2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-4-16(19)18-9-5-6-13-7-8-14(10-15(13)18)17-22(20,21)11-12(2)3/h7-8,10,12,17H,4-6,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVDHEFVJUDWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Propanoyl Group: This step involves the acylation of the tetrahydroquinoline core using propanoyl chloride in the presence of a base such as pyridine.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced tetrahydroquinoline derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological pathways involving quinoline derivatives.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The sulfonamide group can enhance the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Compound 1 : 4-fluoro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide (G512-0390)

- Key Features :

- Sulfonamide Group : Aromatic benzene sulfonamide with a fluorine substituent at position 4 and a methyl group at position 2.

- Molecular Formula : C₁₉H₂₁FN₂O₃S.

- Fluorine’s electronegativity may improve binding affinity via dipole interactions or block oxidative metabolism, increasing metabolic stability compared to non-fluorinated analogs. Higher molecular weight (416.45 g/mol) and lipophilicity (predicted logP ~3.2) compared to the target compound .

Compound 2 : 2,5-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide (BE46566)

- Key Features :

- Sulfonamide Group : Aromatic benzene sulfonamide with methyl groups at positions 2 and 3.

- Molecular Formula : C₂₀H₂₄N₂O₃S.

- Higher molecular weight (372.48 g/mol) and logP (~3.5) compared to the target compound due to the aromatic system. Lacks fluorine, making it less metabolically stable than G512-0390 but more lipophilic .

Target Compound : 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

- Key Features :

- Sulfonamide Group : Alkyl propane-1-sulfonamide with a 2-methyl branch.

- Molecular Formula : Estimated as C₁₇H₂₃N₂O₃S (based on structural analysis).

- Comparison: The alkyl sulfonamide enhances flexibility and may improve solubility compared to aromatic analogs. Lower molecular weight (~350 g/mol) and logP (~2.8) suggest better bioavailability.

Hypothesized Pharmacological Implications

- Target vs. G512-0390 : The alkyl sulfonamide in the target compound likely improves aqueous solubility, whereas G512-0390’s fluorine enhances target binding and metabolic resistance.

- Target vs.

Research and Development Considerations

- Structural Characterization : Crystallographic tools like SHELX and ORTEP (used in small-molecule refinement ) could elucidate conformational preferences of these compounds.

- SAR Insights : Modifying the sulfonamide moiety (alkyl vs. aromatic) balances solubility and potency. Fluorination (as in G512-0390) is a strategic choice for enhancing metabolic stability.

- Synthetic Challenges : Introducing alkyl sulfonamides requires precise control of branching to avoid steric hindrance, while aromatic analogs demand regioselective substitutions.

Biological Activity

2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, including a tetrahydroquinoline core and a sulfonamide group, suggest diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's chemical formula is , and it has a molecular weight of approximately 322.4 g/mol. The presence of the sulfonamide group is particularly significant as it often enhances the biological activity of compounds by improving solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 322.4 g/mol |

| CAS Number | 946321-15-9 |

The biological activity of 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can participate in hydrogen bonding and ionic interactions, potentially leading to inhibition of target proteins involved in various cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have indicated that derivatives with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HT-29 (colon cancer). The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent.

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may contribute to its overall therapeutic profile.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of related compounds found that derivatives similar to 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various bacterial strains. This highlights the potential for further development into effective antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cervix carcinoma cells (HeLa) demonstrated that the compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM. This was attributed to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) levels within the cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.